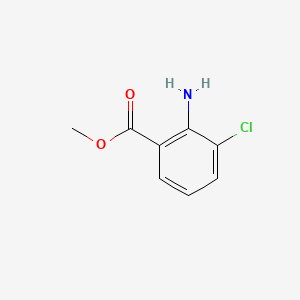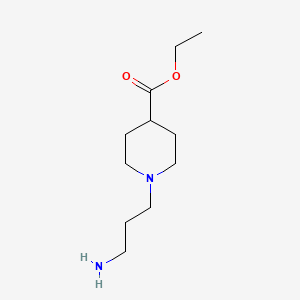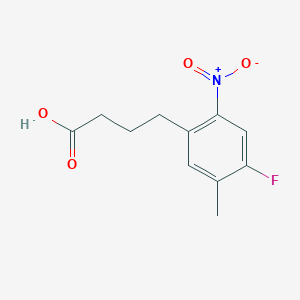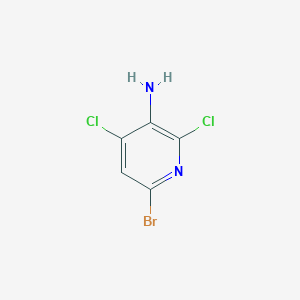
2-氨基-3-氯苯甲酸甲酯
概述
描述
“Methyl 2-amino-3-chlorobenzoate” is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 . It appears as a white to light yellow powder or lump .
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-3-chlorobenzoate” consists of 8 carbon atoms, 8 hydrogen atoms, 1 nitrogen atom, 1 chlorine atom, and 2 oxygen atoms . The exact mass of the molecule is 185.024353 .Physical And Chemical Properties Analysis
“Methyl 2-amino-3-chlorobenzoate” has a melting point of 35-37°C and a boiling point of 273.8±20.0 °C at 760 mmHg . It has a density of 1.3±0.1 g/cm3 and a flash point of 119.4±21.8 °C . It is solid at 20°C .科学研究应用
合成和抗菌活性
2-氨基-3-氯苯甲酸甲酯已用于合成具有显着抗菌特性的新型配体和金属配合物。Osarumuense Peter Osarodion (2020) 的一项研究证明了此类配体的合成,当与 Co (II)、Zn (II) 和 Cu (II) 等金属反应时,形成配合物。这些配合物对各种微生物表现出相当大的活性,包括革兰氏阳性菌和革兰氏阴性菌以及真菌 (Osarodion, 2020).
抗炎活性
在药物化学领域,2-氨基-3-氯苯甲酸甲酯已被用于创建具有显着抗炎活性的化合物。同一位作者在 2020 年的一项研究发现,合成的化合物表现出很高的抗炎活性,甚至高于标准抗炎药吲哚美辛 (Osarodion, 2020).
溶解度和热力学研究
已经研究了 2-氨基-3-氯苯甲酸甲酯在各种有机溶剂中的溶解度,以优化其纯化过程。Xinbao Li 等人在 2017 年的一项研究中探索了其在 11 种有机溶剂中的溶解度,发现溶解度随温度升高而升高。此类研究对于提高化学过程中纯化方法的效率至关重要 (Li 等人,2017).
光电器件应用
研究还探索了 2-氨基-3-氯苯甲酸甲酯在光电材料合成中的应用。B. Babu 等人 (2017) 的一项研究从该化合物合成了晶体,该晶体显示出有希望的光电器件应用特性,包括良好的光学透射率和热稳定性 (Babu 等人,2017).
安全和危害
“Methyl 2-amino-3-chlorobenzoate” may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . It is harmful if swallowed, in contact with skin, and if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
作用机制
Target of Action
This compound may have multiple targets due to its structure and chemical properties
Pharmacokinetics
Methyl 2-amino-3-chlorobenzoate has a molecular weight of 185.61 . It is reported to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant . Its logP value, a measure of lipophilicity, is reported to be around 1.94, suggesting moderate lipophilicity . This could impact its bioavailability and distribution within the body.
属性
IUPAC Name |
methyl 2-amino-3-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXSZFYRADEEJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70868457 | |
| Record name | Benzoic acid, 2-amino-3-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70868457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Benzoic acid, 2-amino-3-chloro-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Methyl 2-amino-3-chlorobenzoate | |
CAS RN |
77820-58-7 | |
| Record name | Methyl 2-amino-3-chlorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77820-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-amino-3-chloro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077820587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-amino-3-chloro-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-amino-3-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70868457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-amino-3-chlorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




















Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1311921.png)

![3-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1311924.png)






